Lipophilic Hydrogen Bond Donor Capacity vs. Methoxy Analog (OCH3 → OCF2H)
The –OCF2H group provides a unique lipophilic hydrogen bond donor (HBD) capacity absent in the –OCH3 analog. In computational and experimental studies of the difluoromethyl bioisostere, the OCHF2 group exhibits a hydrogen bond donor acidity (α) comparable to that of an OH group with pKBHX values ranging from 0.6 to 1.0, versus the non-donor character of the methoxy group (pKBHX = 0 for –OCH3 in similar contexts) [1]. For the target compound, the difluoromethoxy group's hydrogen bond donor count is 1 (the –CHF2 proton), whereas the methoxy analog 1-(3-methoxyphenyl)ethane-1,2-diamine has a hydrogen bond donor count of 0 on the alkoxy substituent . This translates into a tangible difference in binding free energy when the alkoxy substituent engages a hydrogen bond acceptor site.
| Evidence Dimension | Hydrogen bond donor acidity of alkoxy substituent |
|---|---|
| Target Compound Data | pKBHX ≈ 0.6–1.0 (OCHF2 as HBD) |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)ethane-1,2-diamine: pKBHX ≈ 0 (OCH3; non-donor) |
| Quantified Difference | Gain of 1 hydrogen bond donor on the aryl substituent; expected ΔΔG contribution of ~2–5 kJ/mol for a moderate-strength hydrogen bond |
| Conditions | Quantum chemical calculations (MP2, DFT) and experimental FT-IR measurements in CCl4 |
Why This Matters
Procurement of the OCHF2 analog over the OCH3 analog is essential when the target binding site contains a hydrogen bond acceptor (e.g., a backbone carbonyl) that can be engaged by the difluoromethoxy proton, potentially improving binding selectivity without loss of lipophilicity.
- [1] Zafrani Y, Yeffet D, Sod-Moriah G, Berliner A, Amir D, Marciano D, Gershonov E, Saphier S. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J Med Chem. 2017;60(2):797-804. doi:10.1021/acs.jmedchem.6b01691 View Source
